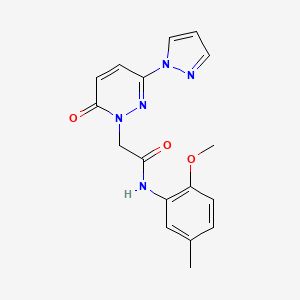
3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one, also known as AFQ056, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. This compound has been shown to have a high affinity for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity, learning, and memory.
作用机制
3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR5, this compound can modulate synaptic plasticity and improve cognitive function. This mechanism of action has been extensively studied in animal models and has been shown to be effective in improving learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function, reduce anxiety-like behavior, and decrease hyperactivity. These effects are thought to be mediated by the modulation of synaptic plasticity and the regulation of neurotransmitter release.
实验室实验的优点和局限性
3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one has several advantages for lab experiments. It has a high affinity for mGluR5 and can be used to selectively block its activity. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in some applications.
未来方向
3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one has several potential future directions for research. One area of focus is the development of more potent and selective mGluR5 antagonists. Another area of focus is the identification of new therapeutic applications for this compound, such as the treatment of anxiety disorders or depression. Additionally, this compound could be used as a tool to better understand the role of mGluR5 in synaptic plasticity and learning. Overall, this compound has the potential to be a valuable tool for both basic and clinical research.
合成方法
The synthesis of 3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one involves the reaction of 3-amino-4-fluoroaniline with 2-methylquinazolin-4(3H)-one in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the pure compound. This synthesis method has been optimized to produce this compound in high yields and purity, making it suitable for large-scale production.
科学研究应用
3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In preclinical studies, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome. In clinical trials, this compound has been tested as a treatment for Parkinson's disease, autism spectrum disorders, and schizophrenia.
属性
IUPAC Name |
3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c1-9-18-14-5-3-2-4-11(14)15(20)19(9)10-6-7-12(16)13(17)8-10/h2-8H,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCJGJZEYMAORP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-allyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2398437.png)
![N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2398438.png)
![N-1,3-benzodioxol-5-yl-2-[(2-fluorobenzyl)thio]quinazolin-4-amine](/img/structure/B2398439.png)
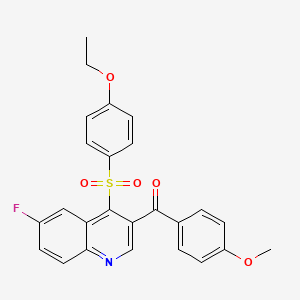
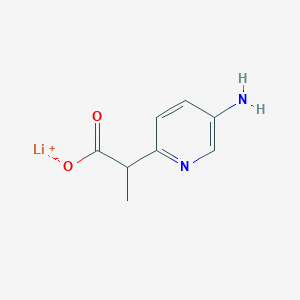
![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-methoxyquinoxaline](/img/structure/B2398444.png)
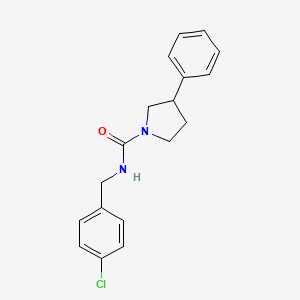

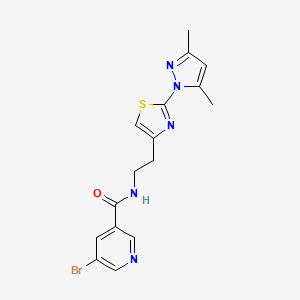
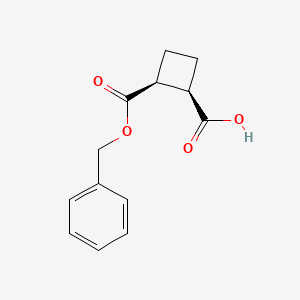
![1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2398451.png)

